![molecular formula C10H12N4O B1322240 2-Piperazin-1-yl[1,3]oxazolo[5,4-b]pyridine CAS No. 300552-26-5](/img/structure/B1322240.png)
2-Piperazin-1-yl[1,3]oxazolo[5,4-b]pyridine
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Overview
Description
“2-Piperazin-1-yl[1,3]oxazolo[5,4-b]pyridine” is a chemical compound with the CAS Number: 113520-22-2 and a molecular weight of 204.23 . Its linear formula is C10H12N4O .
Molecular Structure Analysis
The molecular structure of “2-Piperazin-1-yl[1,3]oxazolo[5,4-b]pyridine” is represented by the linear formula C10H12N4O . It has an average mass of 204.229 Da and a monoisotopic mass of 204.101105 Da .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-Piperazin-1-yl[1,3]oxazolo[5,4-b]pyridine” include a molecular weight of 204.23 . More detailed properties such as melting point, boiling point, and solubility are not available in the current literature.Scientific Research Applications
Antimicrobial Activity
2-Piperazin-1-yl[1,3]oxazolo[5,4-b]pyridine: derivatives have been studied for their antimicrobial properties. The oxazole nucleus is known to play a pivotal role in antimicrobial activity . Research indicates that certain derivatives exhibit significant antibacterial potential against various strains, including S. aureus and E. coli . This compound’s structural framework can be modified to enhance its interaction with bacterial enzymes, potentially leading to new classes of antibiotics.
Anticancer Potential
The compound has been evaluated for its anticancer properties. Oxazole derivatives, including those with the piperazine moiety, have shown promise in inhibiting the growth of cancer cells . Studies have focused on the synthesis and in vitro evaluation of these compounds, with some showing moderate effects on renal cancer cell lines . Further research could lead to the development of new anticancer drugs.
Antitubercular Activity
Oxazole derivatives are also being explored for their antitubercular activity. The ability of these compounds to inhibit the growth of Mycobacterium tuberculosis is of significant interest . The structural diversity of oxazole derivatives provides a rich ground for synthesizing new molecules with potential therapeutic applications against tuberculosis.
Anti-inflammatory Properties
The anti-inflammatory properties of oxazole derivatives make them candidates for the development of new anti-inflammatory drugs . The compound’s ability to modulate inflammatory pathways could be harnessed to treat various inflammatory disorders.
Antidiabetic Applications
Oxazole derivatives have been reported to exhibit antidiabetic activity . The compound’s interaction with biological targets relevant to diabetes management suggests potential use in the treatment of this condition. Further research could lead to the development of novel antidiabetic medications.
Antioxidant Effects
The antioxidant effects of oxazole derivatives are another area of interest. These compounds can neutralize free radicals, which are implicated in various diseases and aging processes . The potential of 2-Piperazin-1-yl[1,3]oxazolo[5,4-b]pyridine in this field could lead to the development of new antioxidant therapies.
Safety and Hazards
Mechanism of Action
Target of Action
Similar compounds have been reported to exhibit antimicrobial activity and inhibit BuChE , suggesting potential targets.
Mode of Action
Based on its structural similarity to other active compounds, it may interact with its targets through non-covalent interactions such as hydrogen bonding, π-π stacking, and van der waals forces .
Pharmacokinetics
Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 2-Piperazin-1-yl[1,3]oxazolo[5,4-b]pyridine is currently unavailable . These properties are crucial for understanding the compound’s bioavailability and overall pharmacokinetic profile.
Result of Action
Related compounds have demonstrated antimicrobial activity and BuChE inhibitory activities , suggesting potential therapeutic applications.
properties
IUPAC Name |
2-piperazin-1-yl-[1,3]oxazolo[5,4-b]pyridine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4O/c1-2-8-9(12-3-1)15-10(13-8)14-6-4-11-5-7-14/h1-3,11H,4-7H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPNJTRKJOCKUPG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=NC3=C(O2)N=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Piperazin-1-yl[1,3]oxazolo[5,4-b]pyridine |
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